molecular formula C19H19NO3S2 B2697821 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 896675-90-4

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2697821
CAS No.: 896675-90-4
M. Wt: 373.49
InChI Key: WGCHZPAAZDBMAC-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a complex organic compound characterized by the presence of a sec-butylthio group, a phenyl group, and a phenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4-(phenylsulfonyl)oxazole with sec-butylthiol under specific conditions to introduce the sec-butylthio group. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or iodine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sec-butylthio and phenylsulfonyl groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(tert-Butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
  • 5-(Methylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
  • 5-(Ethylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Uniqueness

5-(Sec-butylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-3-14(2)24-19-18(25(21,22)16-12-8-5-9-13-16)20-17(23-19)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCHZPAAZDBMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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